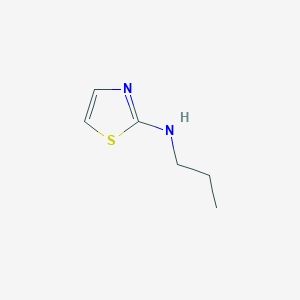

N-propyl-1,3-thiazol-2-amine

Description

Significance of 1,3-Thiazole Derivatives in Chemical and Biological Sciences

The 1,3-thiazole ring is a five-membered heterocyclic structure containing both a sulfur and a nitrogen atom. This arrangement confers unique properties that have been exploited in a multitude of applications.

The history of thiazole (B1198619) chemistry dates back to the late 19th century. imp.kiev.uanumberanalytics.com The systematic study of the parent heterocycle and its derivatives was pioneered by Arthur Hantzsch and his laboratory in 1887, following earlier work on related benzothiazoles by Hofmann around 1879. imp.kiev.uae-bookshelf.de A foundational breakthrough in this field was the Hantzsch thiazole synthesis, a reaction that typically involves the condensation of α-haloketones with thioamides to form the thiazole ring. ijper.org This method, refined over more than a century of research, has been instrumental in the synthesis of a vast array of thiazole derivatives. The field has grown continuously, with an ever-increasing number of publications demonstrating the versatility and importance of this heterocyclic system. e-bookshelf.de

The 2-aminothiazole (B372263) scaffold is a privileged structure in drug discovery and medicinal chemistry. dntb.gov.uaresearchgate.netnih.gov This is due to its presence in numerous natural products, such as vitamin B1 (thiamine), and its ability to serve as a core component in a wide range of pharmacologically active synthetic compounds. researchgate.net Derivatives of 2-aminothiazole have demonstrated a remarkable breadth of biological activities. dntb.gov.uamdpi.com The 2-aminothiazole core is found in several commercially available drugs, including the anti-cancer agents dasatinib (B193332) and alpelisib, the anti-inflammatory drug meloxicam, and the H2 receptor antagonist famotidine. ijper.orgresearchgate.netnih.gov

Beyond pharmaceuticals, thiazole derivatives are also finding applications in materials science. Their unique electronic properties make them suitable for the development of advanced materials such as conductive polymers for electronic devices, luminescent compounds for organic light-emitting diodes (OLEDs), and as corrosion inhibitors for protective coatings on metals. numberanalytics.com

Table 1: Biological Activities of Amino-Thiazole Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer / Antitumor | nih.govmdpi.com |

| Antimicrobial / Antibacterial | mdpi.comnih.gov |

| Antiviral / Anti-HIV | mdpi.com |

| Anti-inflammatory | dntb.gov.uamdpi.com |

| Antifungal | mdpi.com |

| Antioxidant | dntb.gov.ua |

| Antitubercular | mdpi.com |

| Anti-prion | mdpi.com |

| Antihypertensive | mdpi.com |

Rationale for Investigating N-propyl-1,3-thiazol-2-amine

The specific focus on this compound stems from its distinct structural characteristics and the broader research interest in how N-alkylation of the 2-aminothiazole core influences its properties and potential functions.

This compound is an organic compound with the molecular formula C₆H₁₀N₂S. evitachem.com Its structure consists of a central 1,3-thiazole ring with an amino group at the second position, which is further substituted with an n-propyl group. evitachem.com This seemingly simple structure possesses significant chemical versatility. The 2-aminothiazole framework provides multiple sites for chemical modification, and the N-propyl group introduces specific steric and electronic effects that differentiate it from other alkyl-substituted aminothiazoles.

The chemical reactivity is largely dictated by the exocyclic amino group, which can act as a nucleophile. evitachem.comsmolecule.com This allows the compound to participate in a variety of chemical reactions, including:

Nucleophilic Substitution: The amino group can react with electrophiles like alkyl halides. evitachem.com

Acylation: It can undergo acylation to form the corresponding amides. evitachem.comsmolecule.com

Condensation Reactions: The compound can react with aldehydes or ketones to form imines. evitachem.comsmolecule.com

Table 2: Physicochemical Properties and Structural Information for this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₀N₂S | evitachem.com |

| Appearance | Colorless to pale yellow solid | evitachem.com |

| Key Structural Features | 5-membered thiazole ring, N-propyl group, 2-amino group | evitachem.com |

| Solubility | Moderately soluble in polar solvents | evitachem.com |

Research into N-alkyl-1,3-thiazol-2-amines has largely focused on their synthesis and their potential as biologically active agents. Synthetic chemists have developed various methods for their preparation. One notable approach is the one-pot synthesis involving the reaction of ketones and N-substituted thioureas, which circumvents the need for traditional α-haloketone intermediates. rsc.orgresearchgate.netrsc.org Other methods involve the direct alkylation of a 2-aminothiazole precursor with an appropriate alkyl halide, such as propyl bromide.

In the field of medicinal chemistry, studies have explored how N-substitution on the 2-aminothiazole scaffold affects biological activity. For instance, research on a series of N,4-diaryl-1,3-thiazole-2-amines as potential tubulin inhibitors for cancer therapy revealed important structure-activity relationships (SARs). nih.gov In that specific series, the introduction of a methyl or acetyl group at the nitrogen of the 2-amino-thiazole resulted in reduced antiproliferative activity compared to the unsubstituted analog, highlighting the sensitivity of this position to substitution. nih.gov Other SAR studies on 2-aminothiazole derivatives have also shown that substitutions on the exocyclic amine can significantly influence their anticancer potency. nih.gov These findings underscore the importance of exploring different alkyl groups, such as the propyl group, to modulate the biological profile of the 2-aminothiazole scaffold.

Table 3: Summary of Research on N-Alkyl-1,3-Thiazol-2-Amines

| Research Area | Key Findings | Reference |

|---|---|---|

| Synthesis | One-pot synthesis from ketones and N-substituted thioureas has been developed. | rsc.orgresearchgate.net |

| Synthesis | Stepwise synthesis includes alkylation of 2-aminothiazoles with alkyl halides. | |

| Medicinal Chemistry | N-substitution on the 2-aminothiazole core can significantly impact biological activity, such as antiproliferative effects. | nih.govnih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

N-propyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-2-3-7-6-8-4-5-9-6/h4-5H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQNXHJDLKZGTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78508-32-4 | |

| Record name | N-propyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Propyl 1,3 Thiazol 2 Amine and Its Analogs

Classical and Contemporary Synthetic Routes to 1,3-Thiazol-2-amines

The construction of the 1,3-thiazol-2-amine core can be achieved through several established and innovative synthetic methodologies.

Hantzsch Thiazole (B1198619) Synthesis and Modifications

The Hantzsch thiazole synthesis remains a cornerstone for the preparation of 2-aminothiazoles. mdpi.com This method traditionally involves the condensation of an α-haloketone with a thiourea (B124793) derivative. mdpi.comevitachem.com The reaction proceeds via nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the ketone, followed by cyclization and dehydration to form the thiazole ring.

Modifications to the classical Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ milder or more environmentally friendly conditions. mdpi.com For instance, solvent-free approaches where the reactants are ground together, sometimes with a few drops of a catalyst or solvent, have proven to be rapid and efficient. organic-chemistry.orgresearchgate.net The use of microwave irradiation has also been shown to accelerate the reaction, leading to higher yields in shorter timeframes compared to conventional heating. clockss.orgmdpi.com

Under acidic conditions, the Hantzsch synthesis with N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org The reaction conditions, such as the strength of the acid and the reaction temperature, can influence the ratio of these isomers. rsc.org For example, conducting the reaction in a mixture of 10M HCl and ethanol (B145695) at 80°C was found to favor the formation of the 2-imino-2,3-dihydrothiazole isomer. rsc.org

Table 1: Comparison of Hantzsch Synthesis Conditions

| Condition | Reactants | Product(s) | Key Features |

|---|---|---|---|

| Neutral Solvent | α-haloketone, N-monosubstituted thiourea | Exclusively 2-(N-substituted amino)thiazoles | High selectivity for the 2-amino isomer. rsc.org |

| Acidic Conditions | α-haloketone, N-monosubstituted thiourea | Mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles | Product ratio is dependent on reaction parameters. rsc.org |

| Solvent-Free | α-haloketone, thiourea, o-hydroxybenzaldehyde | Substituted Hantzsch thiazole derivatives | Environmentally friendly, short reaction times, and high yields. researchgate.net |

| Microwave Irradiation | 2-amino-4-arylthiazoles, aryl aldehydes | N-substituted 2-aminothiazoles | Improved yields (40-94%) and shorter reaction times compared to conventional heating. clockss.org |

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) have gained prominence as efficient and atom-economical strategies for synthesizing complex molecules like 1,3-thiazol-2-amines from simple starting materials in a single synthetic operation. bepls.comrsc.org These reactions often involve the in-situ generation of intermediates, avoiding the need for isolation and purification at each step.

A notable one-pot synthesis involves the reaction of ketones and N-substituted thioureas in the presence of an acid (such as HCl or HBr) and dimethyl sulfoxide (B87167) (DMSO). rsc.orgrsc.orgresearchgate.net This method circumvents the use of lachrymatory α-haloketones. rsc.orgrsc.org The proposed mechanism involves the enolization of the ketone and the activation of the thiourea sulfur by DMSO. rsc.org

Multicomponent reactions often utilize a catalyst to facilitate the formation of the desired product. For example, a one-pot, three-component condensation of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes has been successfully carried out using silica-supported tungstosilisic acid as a reusable catalyst. mdpi.com This approach provides good to excellent yields of the corresponding Hantzsch thiazole derivatives. mdpi.com Similarly, nickel ferrite (B1171679) (NiFe2O4) nanoparticles have been employed as a reusable catalyst for the one-pot, multicomponent synthesis of thiazole scaffolds. acs.org

Specific Approaches for N-Propyl Incorporation

The introduction of a propyl group onto the 2-amino position of the thiazole ring can be achieved through two main strategies: direct alkylation of a pre-formed 2-aminothiazole (B372263) or by using a propyl-containing precursor in the cyclization step.

Direct N-Alkylation Strategies

Direct N-alkylation involves the reaction of a 2-aminothiazole with a propylating agent, such as a propyl halide (e.g., propyl bromide or iodide). The amino group of the thiazole acts as a nucleophile, displacing the halide to form the N-propyl derivative. evitachem.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent is crucial for achieving high yields and selectivity. For instance, the alkylation of a secondary amine on the thiazole ring with propyl bromide can be performed in dimethylformamide (DMF) with potassium carbonate as the base.

It is also possible to perform acylation followed by alkylation. For example, 2-aminothiazole can be acylated with various acyl halides, and the resulting amide can then be N-alkylated. mdpi.comnih.gov

Cyclization Reactions Involving Propyl-containing Precursors

An alternative to direct alkylation is to incorporate the propyl group into one of the starting materials for the thiazole ring synthesis. A common approach is to use N-propylthiourea as the thiourea component in the Hantzsch synthesis. The reaction of N-propylthiourea with an α-haloketone directly yields N-propyl-1,3-thiazol-2-amine.

Another method involves the reaction of a thiocyano carbonyl compound with propylamine (B44156) in the presence of a mineral acid catalyst. evitachem.com The mixture is heated to facilitate the formation of the thiazole ring. evitachem.com One-pot procedures have also been developed where an α-active methylene (B1212753) ketone is first brominated, then treated with potassium thiocyanate, and finally condensed with a primary amine like propylamine. researchgate.netekb.eg

Table 2: Synthetic Routes for this compound

| Method | Starting Materials | Key Reagents/Conditions | Product |

|---|---|---|---|

| Direct N-Alkylation | 2-Aminothiazole, Propyl halide | Base (e.g., K2CO3), Solvent (e.g., DMF) | This compound |

| Hantzsch Synthesis | α-Haloketone, N-Propylthiourea | Typically in a solvent like ethanol | This compound |

| Cyclization with Propylamine | Thiocyano carbonyl compound, Propylamine | Mineral acid catalyst, Heat (50-110°C) | This compound evitachem.com |

| One-Pot from Ketone | α-Active methylene ketone, N-Bromosuccinimide, Potassium thiocyanate, Propylamine | Ethanol | This compound derivative researchgate.netekb.eg |

Green Chemistry and Sustainable Synthesis Considerations

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable methods for the synthesis of thiazole derivatives. bepls.comresearchgate.netnih.gov These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netnih.gov

Key green strategies employed in thiazole synthesis include:

Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water or polyethylene (B3416737) glycol (PEG). bepls.com For example, the synthesis of 2-aminothiazoles from α-diazoketones and thiourea has been successfully carried out in PEG-400. bepls.com

Catalyst-Free Reactions: Developing synthetic routes that proceed efficiently without the need for a catalyst, thus simplifying purification and reducing waste. bepls.com

Energy-Efficient Methods: Utilizing alternative energy sources like microwave irradiation and ultrasonication to accelerate reactions and reduce energy consumption compared to conventional heating. bepls.comresearchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, which minimizes waste and can lead to shorter reaction times and higher yields. organic-chemistry.orgresearchgate.net

These green chemistry principles are increasingly being applied to the synthesis of this compound and its analogs, paving the way for more sustainable and efficient production of these important chemical entities. researchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation of N Propyl 1,3 Thiazol 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, including N-propyl-1,3-thiazol-2-amine. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of atoms within the molecular structure and provides information on their chemical environment and connectivity.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the thiazole (B1198619) ring, the N-propyl chain, and the secondary amine. The chemical shifts (δ) are influenced by the electron density around the proton, while spin-spin coupling provides information about adjacent protons.

The two protons on the thiazole ring, H-4 and H-5, form an AX spin system and appear as doublets. The proton at the C-5 position is typically found further downfield than the C-4 proton. chemicalbook.com The protons of the N-propyl group will present a characteristic pattern: a triplet for the terminal methyl (-CH₃) group, a sextet (or multiplet) for the central methylene (B1212753) (-CH₂-) group, and a triplet for the methylene group attached to the amine nitrogen (-NH-CH₂-). The signal for the amine proton (-NH) is often a broad singlet and its chemical shift can be variable due to factors like solvent, concentration, and temperature. msu.eduorganicchemistrydata.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiazole H-5 | 6.9 - 7.2 | Doublet (d) | ~3.5 - 4.0 |

| Thiazole H-4 | 6.5 - 6.8 | Doublet (d) | ~3.5 - 4.0 |

| -NH- | 5.0 - 6.0 (broad) | Singlet (s) | N/A |

| -NH-CH₂- | 3.1 - 3.4 | Triplet (t) | ~7.0 |

| -CH₂-CH₂-CH₃ | 1.6 - 1.8 | Sextet (m) | ~7.0 |

| -CH₃ | 0.9 - 1.1 | Triplet (t) | ~7.0 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum for this compound would show three signals for the propyl chain and three for the thiazole ring.

The C-2 carbon, bonded to two nitrogen atoms and a sulfur atom, is the most deshielded carbon of the thiazole ring and appears significantly downfield. excli.de The C-4 and C-5 carbons appear at higher fields. The carbons of the propyl group are found in the typical aliphatic region, with the carbon attached to the nitrogen (-NH-CH₂-) being the most downfield of the three due to the electronegativity of the nitrogen atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiazole C-2 | 168 - 172 |

| Thiazole C-4 | 140 - 144 |

| Thiazole C-5 | 108 - 112 |

| -NH-CH₂- | 45 - 50 |

| -CH₂-CH₂-CH₃ | 22 - 26 |

| -CH₃ | 10 - 14 |

While 1D NMR provides fundamental structural information, advanced 2D NMR techniques are invaluable for confirming assignments and elucidating more complex structural features such as conformation and tautomerism. For 2-aminothiazole (B372263) derivatives, the potential for amino-imino tautomerism exists, and N-substitution can influence this equilibrium. lookchem.comfao.org

2D Correlation Spectroscopy (COSY): This experiment would confirm the ¹H-¹H coupling relationships, clearly showing the correlation between the H-4 and H-5 protons of the thiazole ring and the sequential coupling within the N-propyl chain (-NH-CH₂-CH₂-CH₃).

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation. For this compound, NOESY could reveal the spatial orientation of the propyl group relative to the plane of the thiazole ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is a powerful tool for identifying functional groups and probing molecular structure and bonding.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups.

N-H Vibrations: A key feature in the IR spectrum is the N-H stretching vibration of the secondary amine, which typically appears as a single, moderately intense band in the 3300-3500 cm⁻¹ region. The N-H bending vibration is expected around 1550-1650 cm⁻¹.

C-H Vibrations: The aliphatic C-H stretching vibrations of the propyl group are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending vibrations for the CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ range.

Thiazole Ring Vibrations: The thiazole ring gives rise to several characteristic bands. The C=N and C=C stretching vibrations are prominent in the 1500-1650 cm⁻¹ region. mdpi.com The C-S stretching vibration is typically weaker and found at lower wavenumbers (600-800 cm⁻¹). researchgate.netresearchgate.net

Table 3: Predicted Major Vibrational Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H stretch | 3300 - 3500 | Medium |

| Aromatic C-H stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H stretch | 2850 - 2960 | Strong |

| C=N / C=C ring stretch | 1500 - 1650 | Strong |

| N-H bend | 1550 - 1650 | Medium-Variable |

| Aliphatic C-H bend | 1350 - 1470 | Medium |

| C-N stretch | 1250 - 1350 | Medium |

| C-S stretch | 600 - 800 | Weak-Medium |

IR spectroscopy is particularly sensitive to intermolecular interactions, most notably hydrogen bonding. In the solid state or in concentrated solutions, this compound molecules can form intermolecular hydrogen bonds. The secondary amine group (N-H) can act as a hydrogen bond donor, while the lone pair of electrons on the thiazole ring nitrogen atom can act as an acceptor (N-H···N).

This hydrogen bonding causes a noticeable effect on the N-H stretching vibration. Compared to a dilute solution in a non-polar solvent where free N-H groups exist, the hydrogen-bonded N-H stretching band will be broadened and shifted to a lower frequency (red-shifted). The magnitude of this shift can provide a qualitative measure of the strength of the hydrogen bonding interaction. rsc.org Studies on related compounds have shown that both inter- and intramolecular hydrogen bonds are crucial in determining the solid-state structure and properties of such molecules. rsc.orgnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

The molecular formula of this compound is C₆H₁₀N₂S, corresponding to a nominal molecular weight of 142 g/mol . High-Resolution Mass Spectrometry (HRMS) provides a more precise measurement, with a calculated exact mass of 142.0565 for the protonated molecule, [M+H]⁺.

In electron ionization (EI) mass spectrometry, the molecule is expected to undergo characteristic fragmentation. The molecular ion peak ([M]⁺˙) would be observed at m/z 142. The fragmentation is typically dominated by cleavages adjacent to the heteroatoms (nitrogen and sulfur) and the amine group, which direct the fragmentation pathways.

A primary fragmentation event for N-alkyl amines is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. For this compound, this would involve the loss of an ethyl radical (•C₂H₅) from the propyl chain, leading to a stable, resonance-delocalized cation. Another significant fragmentation pathway involves the cleavage of the N-C bond, resulting in the loss of the entire propyl group as a radical (•C₃H₇) or the formation of a propyl cation.

The predicted fragmentation data are summarized in the table below.

| Predicted m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 142 | [C₆H₁₀N₂S]⁺˙ | Molecular Ion ([M]⁺˙) |

| 113 | [C₄H₅N₂S]⁺ | Loss of ethyl radical (•C₂H₅) via α-cleavage |

| 99 | [C₃H₃N₂S]⁺ | Loss of propyl radical (•C₃H₇) |

X-ray Crystallography

While a single-crystal X-ray diffraction study for this compound has not been reported in the surveyed literature, analysis of closely related 2-aminothiazole derivatives allows for a detailed prediction of its solid-state characteristics.

A single-crystal X-ray diffraction analysis would provide definitive proof of the molecular structure, including precise bond lengths, bond angles, and the conformation of the propyl group relative to the thiazole ring. Based on analyses of similar small molecules, the compound would be expected to crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). mdpi.commdpi.com The thiazole ring itself would be essentially planar.

The solid-state packing of this compound would be significantly influenced by non-covalent interactions. The presence of an amine group (N-H donor) and the thiazole ring nitrogens (acceptors) makes hydrogen bonding a dominant feature. It is highly probable that intermolecular N-H···N hydrogen bonds would link molecules into dimers or chains, a common motif in related aminothiazole structures. nih.gov

In addition to strong hydrogen bonds, weaker interactions such as C-H···S and C-H···π interactions are expected to play a crucial role in stabilizing the three-dimensional crystal lattice. nih.govnih.gov The propyl group's C-H bonds could interact with the sulfur atom or the π-system of the thiazole ring of adjacent molecules, contributing to a densely packed and stable supramolecular architecture.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. Although no experimental crystallographic data is available for the title compound, analysis of analogous thiazole derivatives provides insight into the expected results. nih.govtandfonline.comiucr.orgnih.gov

A Hirshfeld surface analysis for this compound would likely reveal the following key contacts:

H···H contacts: These interactions, arising from the propyl chain and thiazole ring hydrogens, would be the most abundant, typically contributing over 35% of the total surface contacts. nih.gov

N···H/H···N contacts: These represent the crucial N-H···N hydrogen bonds and would appear as distinct, sharp spikes on the 2D fingerprint plot, contributing significantly to the crystal packing (typically 13-24%). nih.govnih.gov

S···H/H···S contacts: Interactions involving the thiazole sulfur atom and nearby hydrogens would also be prominent, accounting for a notable percentage of the surface area (often around 15-21%). nih.govnih.gov

The analysis provides a quantitative breakdown of the forces governing the crystal packing, highlighting the relative importance of different types of non-covalent bonds.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound, thereby verifying its empirical and molecular formula. For a pure sample of this compound (C₆H₁₀N₂S), the theoretical elemental composition has been calculated. Experimental values obtained from combustion analysis are expected to align closely with these theoretical percentages, typically within a margin of ±0.4%.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 50.67% |

| Hydrogen | H | 7.09% |

| Nitrogen | N | 19.69% |

| Sulfur | S | 22.55% |

Computational and Theoretical Investigations of N Propyl 1,3 Thiazol 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like N-propyl-1,3-thiazol-2-amine to predict a range of properties from the ground state geometry to spectroscopic signatures.

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation (lowest energy state). For derivatives like 2-(alkylamino)-thiazoles, this is often performed using functionals such as B3LYP with a basis set like 6-31G. This process calculates the optimal bond lengths, bond angles, and dihedral angles of the molecule.

Once the geometry is optimized, the electronic properties can be analyzed. A key aspect of this is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity.

A small energy gap suggests that the molecule is more reactive and can be easily polarized, indicating a higher potential for intramolecular charge transfer. For similar 2-aminothiazole (B372263) derivatives, DFT calculations have been used to determine these values, which are fundamental to understanding their bioactivity.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -5.5 | Electron-donating capacity |

| ELUMO | -1.5 to -0.8 | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.0 to 4.7 | Chemical reactivity and kinetic stability |

DFT calculations are a reliable method for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. Theoretical calculations of vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis) provide a detailed picture of the molecule's characteristics.

IR Frequencies: Theoretical vibrational analysis can predict the frequencies corresponding to specific bond stretches, bends, and torsions within this compound. For related benzothiazole and aminothiazole structures, DFT has been used to assign vibrational modes, such as the characteristic N-H and C=N stretching frequencies, which show good correlation with experimental Fourier-transform infrared (FTIR) spectra. mdpi.comresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate the 1H and 13C NMR chemical shifts. These predicted values are often plotted against experimental data, typically showing a strong linear correlation, which aids in the definitive assignment of signals in the experimental spectra of complex molecules.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra. This method predicts the wavelengths of maximum absorption (λmax) by calculating the energy of electronic transitions, often from the HOMO to the LUMO. The results can confirm the charge transfer characteristics within the molecule. researchgate.net

| Spectroscopic Technique | Parameter | Predicted Range (DFT) | Typical Experimental Range |

|---|---|---|---|

| IR | ν(N-H) stretch | 3500-3600 cm-1 | 3400-3500 cm-1 |

| ν(C=N) stretch | 1620-1650 cm-1 | 1610-1640 cm-1 | |

| 1H NMR | δ(N-H) | 5.0-7.0 ppm | 5.5-7.5 ppm |

| δ(Ring C-H) | 6.5-7.5 ppm | 6.8-7.8 ppm | |

| UV-Vis | λmax | 250-270 nm | 255-280 nm |

Like other 2-aminothiazoles, this compound can exist in different tautomeric forms, primarily the amino and imino forms, which are interconverted by proton transfer. DFT calculations are essential for determining the relative stability of these tautomers. By calculating the total electronic energy of the optimized geometry for each form, the predominant tautomer can be identified. researchgate.netnih.gov

Studies on the parent 2-aminothiazole and its methylated analog consistently show that the amino tautomer is significantly more stable than the imino form. researchgate.netnih.gov The energy barrier for the transformation from the more stable amino form to the imino form can also be calculated, which for similar molecules is quite high, indicating that the amino form is overwhelmingly favored under normal conditions. nih.gov This stability is crucial as the biological activity of a molecule is dependent on its dominant structural form.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are computational methods for analyzing the physical movements of atoms and molecules over time. MD provides insights into the dynamic behavior and conformational flexibility of this compound, which are difficult to access through static DFT calculations alone.

The propyl group attached to the amine nitrogen introduces conformational flexibility to the molecule. MD simulations can explore the potential energy surface of this compound by simulating its movement over a period of time. This allows for the identification of low-energy conformers and the analysis of rotations around single bonds, such as the C-N bond linking the propyl group to the thiazole (B1198619) ring.

For related structures, conformational analysis has been performed by systematically varying key dihedral angles and calculating the total energy for each step. mdpi.com This helps to identify the most stable conformations and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility, which is a key factor in its ability to interact with biological targets.

The 2-aminothiazole scaffold is a known "privileged structure" found in many biologically active compounds and approved drugs. nih.govnih.gov Therefore, a key application of computational studies is to investigate how this compound might interact with a protein target. After an initial binding pose is predicted using molecular docking, MD simulations are used to assess the stability of the ligand-protein complex. nih.govtandfonline.comnih.gov

During an MD simulation, the ligand and protein are allowed to move freely, and the trajectory is analyzed to understand the dynamics of the interaction. Key parameters evaluated include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over time. A stable RMSD indicates that the ligand remains securely in the binding pocket. tandfonline.com

Hydrogen Bonds: To monitor the formation and breaking of hydrogen bonds between the ligand and protein residues, which are often critical for binding affinity. nih.gov

Binding Free Energy: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy, providing a quantitative estimate of the ligand's affinity for the protein. tandfonline.comnih.gov

These simulations can reveal the key amino acid residues involved in the interaction and highlight the importance of specific forces, such as hydrogen bonding and hydrophobic interactions, in stabilizing the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For thiazole derivatives, QSAR is a vital tool in medicinal chemistry for designing and predicting the efficacy of new therapeutic agents. excli.deresearchgate.net

Development of Predictive Models for Biological Activity

Predictive QSAR models are developed by analyzing a series of related compounds, such as 2-aminothiazole derivatives, and their experimentally determined biological activities (e.g., anti-prion, antimicrobial, or kinase inhibitory effects). excli.deacs.org These models are typically generated using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Artificial Neural Networks (ANN). excli.de

For a dataset of thiazole derivatives, the biological activity, often expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration), is treated as the dependent variable. acs.orgnih.gov The structural properties of the molecules serve as the independent variables or "descriptors." A robust QSAR model is characterized by strong statistical indicators, including a high correlation coefficient (R²), a high cross-validation coefficient (Q²), and a low root mean square error (RMSE), which collectively signify the model's predictive power. excli.de

In the context of this compound, a predictive model would be built using a training set of structurally similar aminothiazoles. The resulting equation would allow for the in silico prediction of its biological activity, thereby guiding its potential therapeutic applications and prioritizing further experimental synthesis and testing. excli.de

Identification of Key Molecular Descriptors

The success of a QSAR model hinges on the selection of relevant molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties. For thiazole derivatives, these descriptors are typically categorized as electronic, steric, geometric, and topological. pensoft.net

Studies on various thiazole series have identified several key descriptors that significantly influence their biological activity:

Topological and Steric Descriptors : Parameters like molecular connectivity indices and Kier's shape indices have been shown to be crucial for the antimicrobial activity of some thiazole derivatives. researchgate.net The size, shape, and branching of the molecule, including substituents like the n-propyl group, can directly impact its fit within a biological target. pensoft.net

Electronic Descriptors : Properties such as the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), dipole moment, and specific atomic charges (e.g., on the sulfur or nitrogen atoms of the thiazole ring) often correlate with activity. pensoft.net For instance, a lower E-LUMO value can indicate greater reactivity.

Lipophilicity Descriptors : The partition coefficient (logP) is a measure of a compound's lipophilicity, which affects its ability to cross cell membranes. This descriptor is frequently found to be significant in QSAR models for thiazole-based compounds.

For this compound, the n-propyl group would notably contribute to descriptors related to lipophilicity and steric bulk. The amine group and the thiazole ring itself would determine the key electronic and hydrogen-bonding characteristics.

Table 1: Common Molecular Descriptors in QSAR Studies of Thiazole Derivatives

| Descriptor Category | Descriptor Name | Description | Potential Influence on this compound |

| Electronic | E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons and its chemical reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and interactions with polar biological targets. | |

| Steric/Topological | Molar Refractivity (MR) | A measure of molecular volume and polarizability. | The n-propyl group contributes significantly to the overall volume. |

| Kier's Shape Indices (κ) | Describe different aspects of molecular shape. | The flexible n-propyl chain influences the shape and conformational possibilities. | |

| Lipophilicity | LogP | The logarithm of the partition coefficient between octanol and water. | The n-propyl group increases lipophilicity, affecting membrane permeability. |

| Thermodynamic | Hydration Energy | The energy released when a molecule is dissolved in water. | Influences the compound's solubility and bioavailability. |

Advanced Quantum Chemical Analyses

Advanced quantum chemical analyses provide deeper insights into the electronic structure, reactivity, and intermolecular interactions of a molecule, going beyond the empirical correlations of QSAR.

Bader's Theory of Atoms-In-Molecules (AIM) and Noncovalent Interaction (NCI) Plots

Bader's Theory of Atoms-In-Molecules (QTAIM) is a powerful method that analyzes the topology of the electron density (ρ) to define atoms, chemical bonds, and the nature of atomic interactions. wikipedia.orgias.ac.in The theory identifies critical points in the electron density, such as bond critical points (BCPs), which exist between two interacting atoms. ias.ac.insapub.org The properties at these BCPs, including the electron density (ρ) and its Laplacian (∇²ρ), reveal the type of interaction:

Covalent bonds are typically characterized by high ρ and a negative ∇²ρ.

Noncovalent interactions , such as hydrogen bonds or van der Waals forces, show low ρ and a positive ∇²ρ. researchgate.net

For thiazole derivatives, AIM analysis has been used to confirm the existence and nature of weak intramolecular hydrogen bonds, such as C-H···N or C-H···O interactions, which can influence the molecule's conformation. sapub.org

Noncovalent Interaction (NCI) plots are a complementary visualization technique that highlights regions of noncovalent interactions in real space. nih.govchemtools.org NCI analysis is based on the electron density and its reduced density gradient (s). chemtools.org The resulting plots use colored isosurfaces to distinguish between different types of interactions:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces signify repulsive steric clashes. researchgate.net

In this compound, AIM and NCI analyses would be instrumental in mapping the intramolecular interactions involving the propyl chain and the thiazole ring, as well as predicting how the molecule would engage in intermolecular noncovalent interactions (e.g., hydrogen bonding via the amine proton and ring nitrogen) with a biological target. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netpreprints.org The MEP is plotted onto the molecule's electron density surface, using a color spectrum to indicate electrostatic potential values. preprints.org

Red regions denote areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack and favorable for interacting with positive charges.

Blue regions indicate areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.

Green regions represent neutral potential.

In studies of 2-aminothiazole and its derivatives, MEP maps typically show a significant region of negative potential around the thiazole ring's nitrogen atom, highlighting its role as a primary site for hydrogen bonding. researchgate.net The exocyclic amine group also contributes to the electrostatic landscape. For this compound, the MEP map would be expected to show a high negative potential near the N-1 nitrogen of the thiazole ring, making it a key hydrogen bond acceptor site. The hydrogen atom on the exocyclic amine would create a region of positive potential, marking it as a hydrogen bond donor site. The n-propyl group would constitute a largely neutral (green) and nonpolar region. researchgate.net

Electrophilicity and Nucleophilicity Indices

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the intrinsic reactivity of molecules through various indices. nih.gov The electrophilicity index (ω) and nucleophilicity index (N) are global reactivity descriptors that measure a molecule's ability to accept or donate electrons, respectively. nih.govmdpi.com

These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO):

Electrophilicity (ω) : Measures the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher ω value indicates a stronger electrophile.

Nucleophilicity (N) : Quantifies the electron-donating ability of a molecule. A higher N value signifies a stronger nucleophile. nih.gov

Studies of thiazole derivatives show that their reactivity is highly dependent on the substituents attached to the ring. mdpi.com For this compound, the presence of the electron-donating amino group (-NH-propyl) at the C-2 position is expected to increase the electron density of the thiazole ring system. This would result in a relatively high nucleophilicity index (N), indicating that the molecule is likely to act as a nucleophile in chemical reactions. Its electrophilicity index (ω) would likely be moderate, classifying it as a marginal or moderate electrophile. nih.govmdpi.com

Hyperpolarizability and Non-linear Optical Properties

Computational and theoretical investigations into the hyperpolarizability and non-linear optical (NLO) properties of this compound are crucial for evaluating its potential in optoelectronic applications. While direct experimental data for this specific compound is not extensively available, theoretical studies on analogous thiazole derivatives provide significant insights into its probable NLO characteristics. The NLO response of organic molecules is fundamentally governed by their molecular structure, including the arrangement of electron-donating and electron-accepting groups and the extent of π-electron delocalization.

Thiazole derivatives have been identified as promising candidates for NLO materials due to the inherent electronic characteristics of the thiazole ring. The delocalization of π-electrons within the heterocyclic system is a key factor contributing to their NLO properties. In organic molecules, the flow of electrons from a donor to an acceptor through a π-conjugated bridge can lead to significant intermolecular charge transfer, which is a primary determinant of the first hyperpolarizability (β), a measure of the second-order NLO response.

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in predicting the NLO properties of various thiazole-containing compounds. These studies often calculate parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). A critical factor influencing the hyperpolarizability is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Generally, a smaller HOMO-LUMO gap is associated with a larger hyperpolarizability, indicating greater ease of intramolecular charge transfer.

To provide a comparative context, the calculated first hyperpolarizability (βtot) values for a selection of thiazole and benzothiazole derivatives from computational studies are presented in the table below. These values illustrate the significant impact of molecular structure on NLO properties. The data is typically calculated using DFT methods, such as B3LYP, with various basis sets. It is important to note that the computational method and basis set used can influence the calculated values.

| Compound | Computational Method | First Hyperpolarizability (βtot) in esu |

|---|---|---|

| Thiazolidine with Chlorine (THA@Cl) | DFT | 1217.15 a.u. |

| Thiazolidine with two Fluorines (THA@FF) | DFT | 1546.58 a.u. |

| Benzothiazole derivative with -CF3 substituent | DFT/B3LYP/6-311G(d,p) | 3825.91 Hartree |

| 2(3H)-benzothiazolone | DFT | 505.4 Hartree |

| Benzothiazole derivative with -OCH3 substituent | DFT/B3LYP/6-311G(d,p) | 153.51 Hartree |

Note: The values are presented as reported in the respective computational studies and may be in different units (a.u. - atomic units, esu - electrostatic units, Hartree). Conversion factors are necessary for direct comparison. 1 a.u. of first hyperpolarizability ≈ 8.6393 x 10⁻³³ esu.

Chemical Reactivity and Derivatization of N Propyl 1,3 Thiazol 2 Amine

Reaction Mechanisms Involving the Thiazole (B1198619) Ring System

The thiazole ring in N-propyl-1,3-thiazol-2-amine is a heterocyclic aromatic system containing both sulfur and nitrogen atoms. Its reactivity is a composite of the electronic properties of these heteroatoms and the aromatic π-system.

The 2-amino group is an activating, electron-donating group, which influences the regioselectivity of electrophilic aromatic substitution on the thiazole ring. Generally, electrophilic attack is directed to the C5 position, which is the most electron-rich carbon atom in the 2-aminothiazole (B372263) system. pharmaguideline.com This is due to the resonance stabilization of the intermediate carbocation, where the positive charge can be delocalized onto both the ring nitrogen and the exocyclic amino group.

Common electrophilic substitution reactions for thiazoles include halogenation, nitration, and sulfonation. For 2-aminothiazoles, these reactions are expected to proceed preferentially at the C5 position. For instance, halogenation of 2-aminothiazoles readily yields 2-amino-5-halothiazoles through an addition-elimination mechanism.

The thiazole ring itself is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups or quaternization of the ring nitrogen. The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com However, in this compound, the presence of the electron-donating amino group at C2 further deactivates this position towards nucleophiles.

Nucleophilic substitution can occur if a good leaving group, such as a halogen, is present on the ring. For example, a 2-amino-5-halothiazole can undergo nucleophilic substitution where the halide is displaced by a strong nucleophile.

The thiazole ring can undergo ring-opening reactions under certain conditions, such as reductive cleavage with strong reducing agents like sodium in liquid ammonia. The course of these reactions is influenced by the nature of the substituents on the ring. For 2-aminothiazoles, reductive ring-opening can lead to the formation of substituted propenethiolates. researchgate.net

Conversely, ring-closing reactions are fundamental to the synthesis of the thiazole ring itself, often through the Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone with a thiourea (B124793) derivative. Derivatives of this compound can be involved in subsequent ring-closing reactions to form fused heterocyclic systems. For example, reaction with appropriate bifunctional reagents can lead to the formation of thiazolo[3,2-a]pyrimidines.

Functionalization at the N-Propyl Amine Moiety

The exocyclic N-propyl amine group in this compound is a primary site for functionalization due to the nucleophilicity of the nitrogen atom. Acylation and alkylation are common reactions to modify this part of the molecule.

The exocyclic amino group of 2-aminothiazoles can be readily acylated with various acylating agents such as acid chlorides and anhydrides to form the corresponding amides. mdpi.com These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

For instance, the reaction of a 2-aminothiazole derivative with an aromatic acid chloride in a Schotten-Baumann type reaction yields the N-acyl-2-aminothiazole. nih.gov A convenient method for the acetylation of a 2-aminothiazole involves using acetic anhydride. nih.gov

Table 1: Examples of Acylation Reactions on 2-Aminothiazole Derivatives

| 2-Aminothiazole Derivative | Acylating Agent | Product | Reference |

| 2-Amino-4-phenylthiazole (B127512) | Acetic anhydride | N-(4-phenylthiazol-2-yl)acetamide | nih.gov |

| 2-Amino-5-(4-acetylphenylazo)-thiazole | Benzoyl chloride | N-(5-(4-acetylphenylazo)-4-phenylthiazol-2-yl)benzamide | mdpi.com |

| 2-Aminothiazole | Various acyl halides | Corresponding amides | mdpi.com |

This table presents analogous acylation reactions on related 2-aminothiazole structures to illustrate the expected reactivity of the N-propyl amine moiety in this compound.

Similar to acylation, the exocyclic nitrogen of this compound can undergo N-alkylation with alkyl halides. This reaction typically proceeds via an SN2 mechanism. The introduction of a second alkyl group on the exocyclic nitrogen can influence the biological activity and physical properties of the molecule.

For example, the reaction of N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine with methyl iodide in anhydrous DMF resulted in the methylation of the exocyclic amino group. nih.gov

Table 2: Examples of Alkylation Reactions on 2-Aminothiazole Derivatives

| 2-Aminothiazole Derivative | Alkylating Agent | Product | Reference |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Methyl iodide | N-methyl-N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | nih.gov |

| 2-Aminobenzothiazole | Propargyl bromide | N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine | nih.gov |

This table showcases analogous alkylation reactions on related 2-aminothiazole structures to infer the expected reactivity of the N-propyl amine moiety in this compound.

Formation of Schiff Bases and Related Imines

The primary amino group in 2-aminothiazole derivatives, such as this compound, readily undergoes condensation reactions with various aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule, typically under acid catalysis.

The general synthetic route involves refluxing the 2-aminothiazole derivative with an equimolar amount of the desired aldehyde or ketone in a suitable solvent like ethanol (B145695). The resulting imine (C=N) bond is a key structural motif that extends the conjugation of the molecule and serves as a precursor for further chemical modifications. For instance, a series of 2-arylideneamino-4-phenylthiazoles has been prepared from 2-amino-4-phenylthiazole and various aromatic aldehydes. nih.gov Similarly, Claisen-Schmidt condensation of 2-acetylamino-thiazole derivatives with aromatic aldehydes leads to the formation of chalcone-imine derivatives, demonstrating the versatility of this reaction. nih.gov

| Reactant (Aldehyde/Ketone) | Reaction Conditions | Resulting Schiff Base Structure (General) | Reference |

|---|---|---|---|

| Aromatic Aldehydes (e.g., Benzaldehyde derivatives) | Reflux in ethanol, often with catalytic acid | N-(arylmethylidene)-N-propyl-1,3-thiazol-2-amine | nih.gov |

| Heterocyclic Aldehydes (e.g., Pyrazole-4-carbaldehydes) | Condensation reaction | N-((1H-pyrazol-4-yl)methylidene)-N-propyl-1,3-thiazol-2-amine | nih.gov |

| α,β-Unsaturated Aldehydes | Claisen-Schmidt Condensation | N-(alkenylidene)-N-propyl-1,3-thiazol-2-amine | nih.gov |

Development of Hybrid Compounds and Scaffold Diversification

The derivatization of the this compound scaffold is a key strategy for creating hybrid molecules, where two or more distinct heterocyclic systems are covalently linked. This approach aims to combine the structural features of different pharmacophores to generate novel compounds.

Thiazole-thiourea hybrids are readily synthesized from 2-aminothiazole precursors. The most direct method involves the reaction of the 2-amino group with an appropriate isothiocyanate. nih.gov This addition reaction yields N-(thiazol-2-yl)thiourea derivatives. The reaction is typically straightforward and provides a reliable method for linking the thiazole core to various aryl or alkyl moieties through the flexible thiourea bridge. Research has demonstrated the synthesis of numerous thiazolyl-thiourea derivatives by reacting 2-aminothiazole with a range of substituted phenyl isothiocyanates. nih.govmdpi.com

| Isothiocyanate Reactant | Thiourea Derivative | Synthetic Approach | Reference |

|---|---|---|---|

| Phenyl isothiocyanate | 1-Phenyl-3-(thiazol-2-yl)thiourea | Direct addition reaction | nih.gov |

| 3,4-Dichlorophenyl isothiocyanate | 1-(3,4-Dichlorophenyl)-3-(thiazol-2-yl)thiourea | Direct addition reaction | nih.gov |

| Benzoyl isothiocyanate | 1-Benzoyl-3-(thiazol-2-yl)thiourea | Direct addition reaction | nih.gov |

Piperazine (B1678402) is a privileged scaffold in medicinal chemistry, and its incorporation into a thiazole framework has led to the development of various hybrid compounds. A common synthetic strategy involves linking a pre-formed 2-aminothiazole ring to a piperazine moiety. One reported method utilizes a 4-(chloromethyl)thiazol-2-amine (B1582806) intermediate, which is susceptible to nucleophilic substitution by piperazine. The resulting 4-(piperazin-1-ylmethyl)thiazol-2-amine can then be further derivatized, for example, through acylation of the piperazine nitrogen, to create a library of diverse compounds. nih.gov This modular approach allows for systematic modification at multiple points of the hybrid structure.

The synthesis of hybrid molecules containing both thiazole and 1,3,4-thiadiazole (B1197879) rings often begins with the derivatization of the 2-amino group of a thiazole precursor. A prevalent method is the conversion of a 2-aminothiazole into a thiosemicarbazide (B42300). This intermediate can then undergo cyclization to form the 1,3,4-thiadiazole ring. nih.gov For example, a thiosemicarbazide can be acylated and then subjected to dehydrative cyclization using reagents like sulfuric acid or polyphosphoric acid to yield the 2-amino-5-substituted-1,3,4-thiadiazole. nih.govnih.gov Another route involves the oxidative cyclization of thiosemicarbazones, derived from the initial thiosemicarbazide, using reagents like ferric chloride. nih.gov These multi-step sequences allow for the controlled assembly of the thiazole-thiadiazole scaffold. mjcce.org.mk

The versatility of the 2-aminothiazole scaffold allows for its integration with a wide array of other heterocyclic systems, leading to significant scaffold diversification.

Imidazo[2,1-b]thiazoles: These fused heterocyclic systems are synthesized by the reaction of 2-aminothiazoles with α-haloketones. The reaction proceeds through N-alkylation of the endocyclic nitrogen followed by intramolecular cyclization, forming a bridgehead nitrogen atom. nih.govmdpi.comnih.gov

Thiazole-Pyrazole Hybrids: These hybrids can be synthesized through several routes. One multicomponent approach involves the condensation of a pyrazole-4-carbaldehyde with thiosemicarbazide and an α-bromoketone, where the thiazole ring is formed in the final step. nih.gov Alternatively, chalcones derived from acetyl-thiazoles can react with hydrazine (B178648) hydrate (B1144303) to form a pyrazoline ring attached to the thiazole core. nih.govekb.eg

Thiazole-Pyridine Hybrids: The synthesis of these hybrids has been achieved by various methods. One strategy involves reacting a thiosemicarbazone precursor, which already contains a pyridine (B92270) moiety, with α-halogenated carbonyl compounds to construct the thiazole ring. researchgate.net Another approach uses a pre-formed thiazole with a suitable functional group that can be elaborated into a pyridine ring. researchgate.netmdpi.com

Thiazole-Pyrimidine Hybrids: These systems can be created by reacting a functionalized thiazole with reagents that build the pyrimidine (B1678525) ring. For instance, a multicomponent reaction between a 2-aminothiazole derivative, a substituted benzaldehyde, and thiourea can produce pyrimidine scaffolds. nih.gov Another strategy involves the cyclization of a 2-aminothiazole with α-bromo-3-methoxyacetophenone to yield an imidazo[2,1-b]thiazole, which is then coupled with a pyrimidine derivative. mdpi.com

Thiazole-Benzimidazole Hybrids: These hybrids are prepared by heating a mixture of a 2-acetylbenzimidazole (B97921) with thiourea and iodine, which constructs the 2-aminothiazole ring directly onto the benzimidazole-containing starting material. nih.govmdpi.com

Thiazole-Tetrazole Hybrids: A synthetic route to these hybrids involves reacting a thiosemicarbazide with a bromoacetyl-phenyltetrazole intermediate. This reaction, a variation of the Hantzsch synthesis, directly forms the thiazole ring connected to the tetrazole-containing phenyl group. nih.gov

| Hybrid System | General Synthetic Strategy | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| Imidazo[2,1-b]thiazole | Cyclocondensation | 2-Aminothiazole, α-haloketone | nih.govmdpi.com |

| Thiazole-Pyrazole | Cyclization of thiazolyl-chalcones | Thiazole-chalcone, hydrazine hydrate | ekb.eg |

| Thiazole-Pyridine | Hantzsch synthesis from pyridine precursor | Pyridine-thiosemicarbazone, α-haloketone | researchgate.net |

| Thiazole-Pyrimidine | Multicomponent reaction | 2-Aminothiazole derivative, aldehyde, thiourea | nih.gov |

| Thiazole-Benzimidazole | Hantzsch synthesis | 2-Acetylbenzimidazole, thiourea, iodine | mdpi.com |

| Thiazole-Tetrazole | Hantzsch synthesis | Thiosemicarbazide, bromoacetyl-phenyltetrazole | nih.gov |

Coordination Chemistry of N Propyl 1,3 Thiazol 2 Amine

Ligand Properties and Metal Complex Formation

As a ligand, N-propyl-1,3-thiazol-2-amine exhibits key properties that dictate its coordination behavior with metal ions. Its ability to form stable metal complexes is primarily attributed to the presence of nitrogen and sulfur heteroatoms within the thiazole (B1198619) ring and the exocyclic amino group.

Nitrogen and Sulfur Donor Atoms and Chelation Modes

This compound possesses two primary donor sites for coordination with metal ions: the endocyclic sulfur atom and the exocyclic amino nitrogen atom. The endocyclic nitrogen atom's lone pair is typically involved in the aromatic sextet of the thiazole ring, making it less available for coordination. The coordination ability of thiazolyl ligands is largely attributed to the presence of both nitrogen and sulfur atoms. researchgate.net Generally, the nitrogen atom is a much stronger donor than the sulfur atom in the 1,3-thiazole ring. researchgate.net

The ligand can coordinate to a metal center in a monodentate fashion, typically through the more basic exocyclic amino nitrogen. However, it can also act as a bidentate ligand, forming a stable five-membered chelate ring by coordinating through both the exocyclic nitrogen and the endocyclic sulfur atom. This chelation enhances the stability of the resulting metal complex. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Synthesis of this compound Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various standard methods in coordination chemistry. A common approach involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

For instance, a general procedure for the synthesis of transition metal complexes with thiazole-derived Schiff base ligands involves dissolving the ligand and the metal salt (e.g., nitrates) in a 2:1 molar ratio in methanol and stirring the mixture for a couple of hours at an elevated temperature (70–80 °C). orientjchem.org In a typical synthesis, the ligand is dissolved in a solvent, and a solution of the metal salt is added dropwise with continuous stirring. orientjchem.org The resulting complex often precipitates out of the solution and can be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and then dried.

For related 1,3,4-thiadiazol-2-amine derivatives, complexes with metals such as Cr(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been prepared and characterized. uotechnology.edu.iq The synthesis of Zn(II) and Cd(II) complexes with a similar thiadiazole ligand was achieved using a 1:1 metal-to-ligand molar ratio. uotechnology.edu.iq

The choice of solvent is crucial and is often determined by the solubility of both the ligand and the metal salt. Common solvents used for the synthesis of such complexes include ethanol (B145695), methanol, and dimethylformamide (DMF). The stoichiometry of the reaction, i.e., the metal-to-ligand ratio, can be varied to obtain complexes with different coordination numbers and geometries.

Structural Characterization of Metal Complexes

The structural elucidation of this compound metal complexes is essential for understanding their chemical and physical properties. A combination of single-crystal X-ray diffraction and various spectroscopic techniques is employed for this purpose.

X-ray Diffraction Studies of Coordination Compounds

For example, in the crystal structure of a related compound, N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, the molecules are joined into dimers by pairs of N—H⋯N hydrogen bonds. nih.gov X-ray studies on a trinuclear Cu(II)–thiazolidine complex revealed the presence of both hexa- and penta-coordinated Cu(II) sites. mdpi.com These studies provide valuable insights into the potential crystal packing and intermolecular interactions that might be present in the complexes of this compound. The analysis of crystallographic data allows for the confirmation of the chelation mode of the ligand and the coordination number and geometry of the metal ion, which can range from tetrahedral and square planar to octahedral, depending on the metal and the stoichiometry of the complex.

Table 1: Crystallographic Data for a Representative Thiazole Derivative Complex

| Parameter | Value |

| Chemical Formula | C9H6Cl2N2S |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.4532 (4) |

| b (Å) | 10.9871 (5) |

| c (Å) | 11.8963 (6) |

| β (°) | 108.592 (2) |

| Volume (ų) | 1046.74 (9) |

| Z | 4 |

| Data for N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine as a related example. nih.gov |

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., IR, UV-Vis, NMR, EPR)

A variety of spectroscopic techniques are used to probe the interaction between this compound and the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. Upon complexation, shifts in the vibrational frequencies of the functional groups involved in bonding to the metal ion are observed. For instance, a shift in the ν(C=N) band of the aminothiazole moiety to a lower frequency in the metal complex spectrum compared to the free ligand indicates the coordination of the thiazole ring nitrogen to the metal ion. nih.gov The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and helps in determining the coordination geometry. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metal complexes. These bands are often shifted or new bands appear upon complexation compared to the free ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are useful for characterizing diamagnetic metal complexes. The chemical shifts of the protons and carbons in the ligand are affected by coordination to the metal ion. Shifts in the signals of the protons adjacent to the donor atoms can confirm the coordination mode of the ligand.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is used to study paramagnetic metal complexes, such as those of Cu(II) or Co(II). The EPR spectrum provides information about the oxidation state of the metal ion and the nature of the metal-ligand bonding.

Theoretical Studies on Coordination Modes and Stability

Computational methods, such as Density Functional Theory (DFT), are increasingly being used to complement experimental data and provide deeper insights into the coordination chemistry of ligands like this compound. Theoretical calculations can be employed to:

Optimize the geometry of the ligand and its metal complexes to predict the most stable structures.

Calculate the binding energies to assess the stability of different coordination modes (monodentate vs. bidentate).

Simulate the electronic spectra (IR, UV-Vis) to aid in the interpretation of experimental data.

Analyze the nature of the metal-ligand bond through population analysis and molecular orbital theory.

For instance, DFT studies on aminothiazole Schiff base ligands and their metal chelates have been used to examine their theoretically optimized geometrical structures. nih.gov Such studies can predict that the bidentate chelation through the exocyclic nitrogen and the endocyclic sulfur is an energetically favorable coordination mode for this compound, leading to the formation of stable five-membered rings with metal ions. These theoretical insights are invaluable for designing new complexes with desired properties and for understanding the factors that govern their formation and stability.

Scientific Literature Lacks Data on the

A thorough review of available scientific literature reveals a significant gap in the documented research concerning the coordination chemistry of this compound. Specifically, there is no readily available data from Density Functional Theory (DFT) calculations detailing its electronic structure and binding energies when complexed with metal ions.

DFT is a computational quantum mechanical modelling method used in chemistry to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting various properties of chemical compounds, including their geometry, reaction energies, and spectroscopic characteristics. In the context of coordination chemistry, DFT calculations are instrumental in understanding the nature of the bonding between a ligand, like this compound, and a central metal atom. These calculations can provide valuable insights into the stability of the resulting complex and its electronic properties.

Despite the utility of this method, searches of scholarly databases and scientific publications did not yield any studies that have specifically applied DFT calculations to investigate the coordination complexes of this compound. Consequently, crucial data points such as optimized bond lengths, bond angles, Mulliken atomic charges, and binding energies for its metal complexes are not present in the current body of scientific literature.

This absence of research indicates that the coordination behavior of this compound remains an unexplored area of chemical science. Future research endeavors would be necessary to perform these DFT calculations, synthesize and characterize the corresponding metal complexes, and thereby elucidate the electronic structure and coordination properties of this particular compound.

Mechanistic Aspects of Biological Activities and Structure Activity Relationships Sar of N Propyl 1,3 Thiazol 2 Amine Derivatives

Antimicrobial Activity Mechanisms

Derivatives of N-propyl-1,3-thiazol-2-amine have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects. The structural modifications of the thiazole (B1198619) core play a pivotal role in determining the potency and spectrum of these activities.

The antibacterial activity of this compound derivatives is influenced by the nature and position of substituents on the thiazole ring. Structure-activity relationship (SAR) studies have revealed that the introduction of various functional groups can significantly modulate their efficacy against both Gram-positive and Gram-negative bacteria. nih.gov

For instance, the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol (B47542) group at position 2 of the thiazole ring has been found to be beneficial for antibacterial activity. nih.gov In a series of heteroaryl(aryl) thiazole derivatives, the compound with a 2-methylisoquinolin-1(2H)-one substituent connected via an N-propylpropionamide linker to the thiazole ring exhibited notable antibacterial effects. nih.gov Furthermore, the incorporation of a phenylphthalazine substituent has also shown a positive impact on antibacterial potency. nih.gov

SAR studies on 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivatives indicated greater effectiveness against Gram-negative strains compared to Gram-positive ones. nih.gov In another study, N-(4-pyrazolin-3-one)-2-thiazolyl-hydrazonomethyl-phenoxyacetamide derivatives displayed superior antibacterial activity against S. aureus, Salmonella typhimurium, and E. coli when compared to standard antibiotics like chloramphenicol (B1208) and cephalothin. nih.gov

The lipophilicity of the molecule, often influenced by the substituents, can also play a role in antibacterial activity, potentially by facilitating better penetration through microbial membranes. mdpi.com Isosteric replacement of the thiazole ring with an oxazole (B20620) ring has been shown to improve physicochemical properties and, in some cases, enhance antibacterial activity. mdpi.com

Table 1: Structure-Activity Relationship of Thiazole Derivatives for Antibacterial Activity

| Compound Series | Key Structural Features for Enhanced Activity | Reference |

|---|---|---|

| Heteroaryl(aryl) thiazoles | 2-(3,4-dimethoxyphenyl)ethanamine at C4 and phenol at C2 | nih.gov |

| Heteroaryl(aryl) thiazoles | 2-methylisoquinolin-1(2H)-one linked via N-propylpropionamide | nih.gov |

| 4-(Quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones | More effective against Gram-negative bacteria | nih.gov |

| N-(4-pyrazolin-3-one)-2-thiazolyl-hydrazonomethyl-phenoxyacetamides | Superior activity against S. aureus, S. typhimurium, E. coli | nih.gov |

The antifungal action of this compound derivatives is often attributed to their ability to interfere with essential fungal cellular processes. One of the proposed mechanisms is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.govmdpi.com Other potential mechanisms include the disruption of the fungal cell wall structure. researchgate.net

SAR studies have provided insights into the structural requirements for potent antifungal activity. For example, the presence of a cyclopropane (B1198618) system within thiazole derivatives has been associated with very high activity against Candida species, with potencies comparable or even superior to nystatin. nih.gov The high lipophilicity of these derivatives is believed to contribute to their strong antifungal effect. nih.govresearchgate.net

In a series of (4-substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine derivatives, compounds with a 4-fluorophenyl substituent demonstrated significant activity against Candida albicans and Candida parapsilosis, suggesting a role as 14α-demethylase inhibitors. acs.org The substitution pattern on the 2-pyrazoline (B94618) and 1,3-thiazole moieties has also been shown to be crucial for antifungal activity, with certain substitutions leading to increased potency against C. albicans. nih.govmdpi.com For instance, a p-bromophenyl group at the fourth position of the thiazole ring was found to enhance antifungal activity. mdpi.com

Table 2: Antifungal Activity and SAR of Thiazole Derivatives

| Compound Series | Proposed Mechanism of Action | Key Structural Features for Enhanced Activity | Target Organisms | Reference |

|---|---|---|---|---|